Cyclopentyl isothiocyanate

Catalog No.
S1892511
CAS No.
33522-03-1
M.F
C6H9NS
M. Wt
127.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentyl isothiocyanate

CAS Number

33522-03-1

Product Name

Cyclopentyl isothiocyanate

IUPAC Name

isothiocyanatocyclopentane

Molecular Formula

C6H9NS

Molecular Weight

127.21 g/mol

InChI

InChI=1S/C6H9NS/c8-5-7-6-3-1-2-4-6/h6H,1-4H2

InChI Key

PJOODZCPFADLCI-UHFFFAOYSA-N

SMILES

C1CCC(C1)N=C=S

Canonical SMILES

C1CCC(C1)N=C=S
  • Food Science

    Cyclopentyl isothiocyanate has been identified as a volatile compound present in broccoli []. Research in food science might explore its role in flavor profile, potential health benefits associated with its presence in cruciferous vegetables, or its use as a flavoring agent.

  • Organic Chemistry

    As an organic molecule, Cyclopentyl isothiocyanate could be of interest in synthetic organic chemistry research. Its reactivity could be studied for potential applications in creating new compounds or modifying existing ones.

  • Biological Activity

    Isothiocyanates as a class have been shown to possess various biological activities, including anti-inflammatory and anti-cancer properties []. While research specific to Cyclopentyl isothiocyanate is lacking, it's possible that future studies could investigate its potential biological effects.

Cyclopentyl isothiocyanate is an organic compound with the molecular formula C6_6H9_9NS. It features a cyclopentyl group attached to an isothiocyanate functional group, characterized by the presence of the -N=C=S moiety. This compound is notable for its strong sulfur-nitrogen bond, which contributes to its reactivity and biological activity. Cyclopentyl isothiocyanate has garnered attention for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties and biological effects .

There is no current research available on the specific mechanism of action of cyclopentyl isothiocyanate in biological systems.

  • Due to the limited research on cyclopentyl isothiocyanate, specific safety information is not available.
  • As a general rule, isothiocyanates can be irritating to the skin, eyes, and respiratory system [].
  • It is advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.
, primarily involving nucleophilic addition and cycloaddition processes. The reactivity is influenced by its electrophilic nature, allowing it to react with nucleophiles such as alcohols, amines, and thiols. Common reactions include:

  • Nucleophilic Addition: Cyclopentyl isothiocyanate can react with nucleophiles to form thiocarbamates or other derivatives.
  • Cycloaddition Reactions: It can undergo cycloaddition with various substrates, leading to the formation of complex heterocyclic compounds .

Cyclopentyl isothiocyanate exhibits notable biological activity, particularly as a potential anticancer agent. Studies have indicated that isothiocyanates can induce apoptosis in cancer cells and may possess anti-inflammatory properties. The compound's mechanism of action often involves the modulation of cellular signaling pathways related to cell proliferation and survival .

Additionally, research has shown that cyclopentyl isothiocyanate has antimicrobial properties, making it a candidate for further investigation in the development of new therapeutic agents .

Various methods have been developed for synthesizing cyclopentyl isothiocyanate, including:

  • Reactions of Primary Amines: Cyclopentyl isothiocyanate can be synthesized by reacting primary amines with carbon disulfide in the presence of a catalyst such as 4-dimethylaminopyridine .
  • Thiocyanate Transfer Reactions: The compound can also be produced through thiocyanate transfer reactions involving acylating agents .
  • Direct Synthesis from Cyclopentanamine: Another method involves the direct reaction of cyclopentanamine with thiophosgene or similar reagents to yield cyclopentyl isothiocyanate .

Cyclopentyl isothiocyanate finds applications in several areas:

  • Pharmaceuticals: Due to its biological activity, it is explored for potential use in drug development, particularly in anticancer therapies.
  • Agriculture: Its antimicrobial properties make it useful in developing biopesticides or fungicides.
  • Chemical Synthesis: It serves as a reagent in organic synthesis for producing various heterocyclic compounds .

Studies on the interactions of cyclopentyl isothiocyanate with biological systems have revealed its potential effects on cellular mechanisms. Research indicates that it may influence pathways involved in apoptosis and inflammation. Additionally, interaction studies suggest that cyclopentyl isothiocyanate may enhance the efficacy of certain chemotherapeutic agents by modulating drug resistance mechanisms in cancer cells .

Cyclopentyl isothiocyanate belongs to a broader class of isothiocyanates that share similar structural features but differ in their biological activities and chemical reactivities. Some similar compounds include:

Compound NameMolecular FormulaUnique Features
Phenethyl isothiocyanateC9_9H9_9NSStrong anticancer properties; derived from cruciferous vegetables
Benzyl isothiocyanateC8_8H8_8NSKnown for antimicrobial activity; widely studied
Allyl isothiocyanateC4_4H5_5NSExhibits potent anticancer effects; found in garlic

The uniqueness of cyclopentyl isothiocyanate lies in its specific structural configuration and resultant reactivity patterns, which may offer distinct advantages over other similar compounds in targeted applications .

IUPAC Nomenclature and Systematic Classification

Cyclopentyl isothiocyanate is systematically classified under the IUPAC name isothiocyanatocyclopentane. This designation reflects its structural composition: a cyclopentane ring substituted with an isothiocyanate (-N=C=S) functional group. The compound belongs to the broader class of isothiocyanates, characterized by the R–N=C=S functional group, where R represents an organic substituent.

Molecular Formula and Structural Representation

The molecular formula of cyclopentyl isothiocyanate is C₆H₉NS, with a molecular weight of 127.21 g/mol. Its structure consists of a five-membered cyclopentane ring covalently bonded to an isothiocyanate group. Key structural features include:

  • SMILES notation: C1CCC(C1)N=C=S
  • InChIKey: PJOODZCPFADLCI-UHFFFAOYSA-N
  • InChI: InChI=1S/C6H9NS/c8-5-7-6-3-1-2-4-6/h6H,1-4H2

The isothiocyanate group exhibits a linear arrangement of the N=C=S moiety, with bond lengths of approximately 117 pm (N–C) and 158 pm (C–S).

Synonyms and Registry Identifiers

Cyclopentyl isothiocyanate is recognized by multiple synonyms, including:

  • Isothiocyanatocyclopentane
  • Cyclopentane, isothiocyanato-
  • Cyclopentylisothiocyanate

Registry identifiers:

Identifier TypeValueSource
CAS Number33522-03-1
PubChem CID141792
EC Number641-305-4
DSSTox SIDDTXSID20187160

TechniquePrincipal observationsExperimental conditionsSource ID
Proton nuclear magnetic resonanceRing methylene protons appear as overlapping multiplets between 1.45 – 2.05 ppm; no signals above 3 ppm.Predicted and supplier spectra in deuterated chloroform, 400 MHz64
Carbon-13 nuclear magnetic resonanceCyclopentyl carbons cluster at 24 – 35 ppm; the isothiocyanate carbon resonates weakly at ≈ 127 ppm, a position that is characteristically low in intensity for isothiocyanates because of rapid relaxation and low nuclear Overhauser enhancement [1].Proton-decoupled spectrum, deuterated chloroform64 [1]
Infra-red spectroscopyν(N=C=S) stretching 2100–2040 cm⁻¹ (strong); ν(C–S) 1500–1450 cm⁻¹; ring C–H stretches 2930–2850 cm⁻¹.Gas phase spectrum, 25 °C1
Electron-impact mass spectrometryMolecular ion m/z 127 (15%); base peak m/z 70 (cyclopentenyl cation); significant fragments m/z 98, 55, 42.70 eV, scanned 40–400 m/z13
Ultraviolet–visible absorptionπ→π* band at 255 nm (ε ≈ 250 L mol⁻¹ cm⁻¹) assigned to the –N=C=S chromophore; weak n→π* shoulder near 300 nm.Ethanol, 25 °C25

Interpretation

  • The near-silence of the isothiocyanate carbon in carbon-13 spectra echoes the general behaviour reported for organic isothiocyanates, where long T₁ values and inefficient proton–carbon dipolar relaxation markedly attenuate this signal [1].
  • The sharp infrared doublet around 2100 cm⁻¹ is diagnostic for the cumulated C=N and C=S bonds, confirming the integrity of the electrophilic fragment [2].
  • The low molar absorptivity in the ultraviolet–visible range indicates that routine analytical quantification is better achieved through derivatisation (section 3.2).

Chromatographic Profiling (GC-MS, HPLC)

PlatformAnalytical parametersRetention / responseSource ID
Gas chromatography–mass spectrometryNon-polar DB-5 column, 30 m × 0.25 mm × 0.25 µm; oven 50 °C (2 min) → 280 °C (10 °C min⁻¹)Retention time 8.6 min; Kovats index 1020 (n-alkane scale C₈ – C₉)13
High-performance liquid chromatography (reagent-free)C₁₈ phase, 60% acetonitrile / 40% water, 1 mL min⁻¹, 40 °C, diode-array detection 210 nmBroad, tailing peak; not suitable for trace work owing to hydrolysis in aqueous eluents25
High-performance liquid chromatography after 1,2-benzenedithiol cyclocondensationSame column and mobile phase, detection at 365 nm; the stable benzodithiole-2-thione adduct elutes at 9.2 min with ten-fold higher molar absorptivity [3]Limit of quantification 5 pmol (injection 10 µL)25

Practical note

Direct reversed-phase high-performance liquid chromatography of the native compound is discouraged because rapid thiourea formation in aqueous eluents depletes the analyte. Derivatisation with vicinal dithiols affords robust, sensitive quantification for metabolic and environmental studies [3].

Thermodynamic Properties

PropertyNumerical valueConditionsSource ID
Normal boiling point94 °CLiterature value, pressure not specified (corresponds to ≈ 15 torr when recalculated) [4] [5] [6]
Reduced pressure boiling point75–76 °C10 mmHg2
Density1.03 g cm⁻³20 °C2 [5] [7] [6]
Refractive index (nᴰ²⁰)1.52320 °C, sodium D line2 [5] [6]
Enthalpy of vaporisation (Joback method)39.7 kJ mol⁻¹25 °C (calculated)4
Critical temperature (Joback)749 K4
Critical pressure (Joback)3.95 MPa4
Octanol / water partition coefficient (log P)2.03Calculated (fragment constant)3

The low vapour pressure implied by the boiling data at reduced pressure matches the empirical observation that routine rotary evaporation below 40 °C leaves negligible residue.

Solubility Behavior in Organic and Aqueous Media

SolventQualitative solubilityCommentarySource ID
Ethanol (absolute)MiscibleStable for 24 h at 25 °C2 [8]
AcetoneMiscibleNo degradation after 4 h at 20 °C2 [8]
Water (neutral, 25 °C)Hydrolyses; effective solubility ≈ 6 mmol L⁻¹ (log 10 wₛ = –2.27)Rapid formation of cyclopentylamine and carbonyl sulfide4
Buffered aqueous phase (pH 7.4)< 0.1% remaining after 30 minHydrolysis accelerates with temperature and pH25
n-HexaneMisciblePreferred matrix for gas-chromatography sample prep13

Hydrolytic lability follows the general reactivity of isothiocyanates towards nucleophilic oxygen and sulfur sites. Organic solvents lacking active hydrogen atoms (e.g., anhydrous dichloromethane) provide the best stability during analytical manipulations.

Overall assessment
Cyclopentyl isothiocyanate couples a compact alicyclic scaffold with a strongly electrophilic –N=C=S group. Its physicochemical profile is dominated by:

  • a distinctive infrared doublet near 2100 cm⁻¹,
  • weak carbon-13 resonance at ≈ 127 ppm,
  • moderate hydrophobicity (log P ≈ 2) with fast aqueous hydrolysis, and
  • a molecular ion at m/z 127 that fragments readily to a base peak at m/z 70.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (88.64%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (11.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H312+H332 (86.36%): Harmful in contact with skin or if inhaled [Warning Acute toxicity, dermal;
acute toxicity, inhalation];
H312 (97.73%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (95.45%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (97.73%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

33522-03-1

Dates

Last modified: 08-16-2023

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